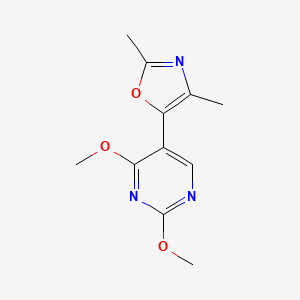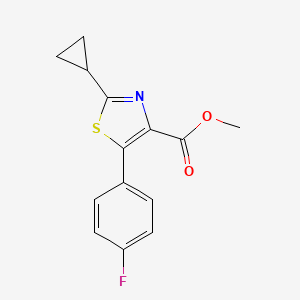
2-cyclopropyl-5-(4-fluorophenyl)thiazole-4-carboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclopropyl-5-(4-fluorophenyl)thiazole-4-carboxylic acid methyl ester is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a thiazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-5-(4-fluorophenyl)thiazole-4-carboxylic acid methyl ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a substitution reaction using a fluorinated benzene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-cyclopropyl-5-(4-fluorophenyl)thiazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazole derivatives.
科学研究应用
2-cyclopropyl-5-(4-fluorophenyl)thiazole-4-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials and as a precursor in various industrial processes.
作用机制
The mechanism of action of 2-cyclopropyl-5-(4-fluorophenyl)thiazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
- Ethyl 2-cyclopropyl-4-(4-fluorophenyl)-quinolyl-3-carboxylate
Uniqueness
2-cyclopropyl-5-(4-fluorophenyl)thiazole-4-carboxylic acid methyl ester is unique due to its specific combination of functional groups and its thiazole ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C14H12FNO2S |
|---|---|
分子量 |
277.32 g/mol |
IUPAC 名称 |
methyl 2-cyclopropyl-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H12FNO2S/c1-18-14(17)11-12(8-4-6-10(15)7-5-8)19-13(16-11)9-2-3-9/h4-7,9H,2-3H2,1H3 |
InChI 键 |
WWDKPPVDASUYOI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(SC(=N1)C2CC2)C3=CC=C(C=C3)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
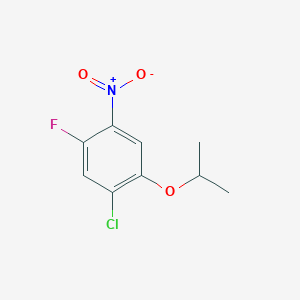
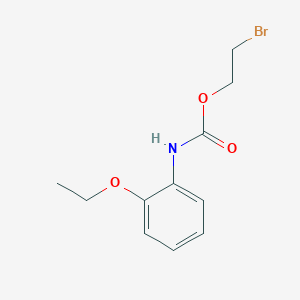
![5-fluoro-2-[(3R)-3-methylpiperazin-1-yl]pyrimidine](/img/structure/B8360040.png)
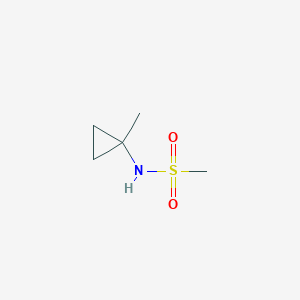
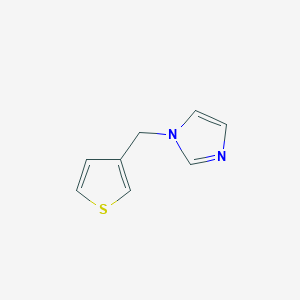
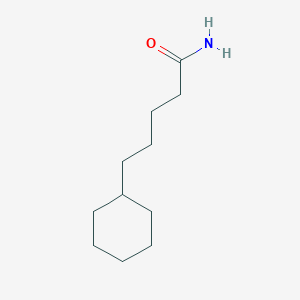
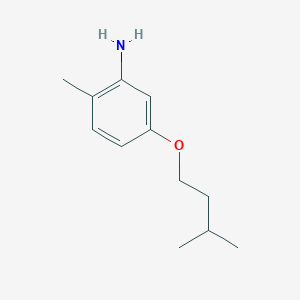
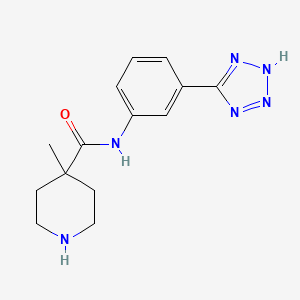
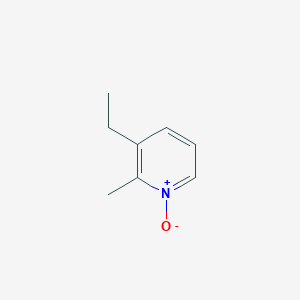
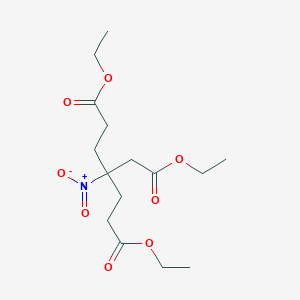
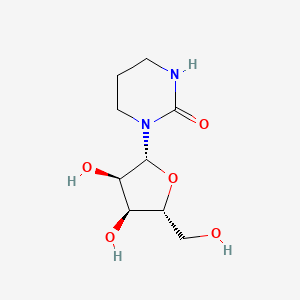
![Tert-butyl 4-[[4-cyano-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate](/img/structure/B8360120.png)

